1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H10N2O2. It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of o-phenylenediamine with diethyl oxalate followed by reduction can yield the desired compound . Another method involves the use of sodium hydrogen sulfide in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and cost-effectiveness. This may include the use of green chemistry principles to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline-6-carboxylic acid, while reduction can yield 1,2,3,4-tetrahydroquinoxaline derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: This compound is similar in structure but contains additional oxo groups, which can alter its chemical properties and biological activities.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Another related compound with a different ring structure, which can affect its reactivity and applications.
Uniqueness
1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYNLYPENYYPMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587626 | |
Record name | 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787490-63-5 | |
Record name | 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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